molecular formula C10H14Cl3N3O2 B14472374 2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride CAS No. 65225-82-3

2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride

Cat. No.: B14472374
CAS No.: 65225-82-3
M. Wt: 314.6 g/mol
InChI Key: YOOWVHMUWOUEED-UHFFFAOYSA-N
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Description

2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride is a chemical compound that belongs to the pyridazinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride typically involves the reaction of 4,5-dichloro-3(2H)-pyridazinone with morpholine in the presence of a suitable base. The reaction conditions may include:

  • Solvent: Common solvents used include ethanol or methanol.
  • Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
  • Time: The reaction time can vary from a few hours to overnight.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the morpholinoethyl group.

    Reduction: Reduction reactions could potentially target the pyridazinone ring.

    Substitution: The chlorine atoms on the pyridazinone ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in various substituted pyridazinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride would depend on its specific biological target. Generally, pyridazinone derivatives can act by:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate their activity.

    Pathways Involved: The specific pathways would depend on the biological context, such as signaling pathways in cancer or metabolic pathways in microbial organisms.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-3(2H)-pyridazinone: The parent compound without the morpholinoethyl group.

    2-Morpholinoethyl-3(2H)-pyridazinone: A similar compound without the chlorine atoms.

    Other Pyridazinone Derivatives: Various derivatives with different substituents on the pyridazinone ring.

Uniqueness

2-Morpholinoethyl-4,5-dichloro-3(2H)-pyridazinone hydrochloride is unique due to the presence of both the morpholinoethyl group and the dichloro substitution on the pyridazinone ring. This combination of functional groups may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

65225-82-3

Molecular Formula

C10H14Cl3N3O2

Molecular Weight

314.6 g/mol

IUPAC Name

4,5-dichloro-2-(2-morpholin-4-ylethyl)pyridazin-3-one;hydrochloride

InChI

InChI=1S/C10H13Cl2N3O2.ClH/c11-8-7-13-15(10(16)9(8)12)2-1-14-3-5-17-6-4-14;/h7H,1-6H2;1H

InChI Key

YOOWVHMUWOUEED-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C(=C(C=N2)Cl)Cl.Cl

Origin of Product

United States

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